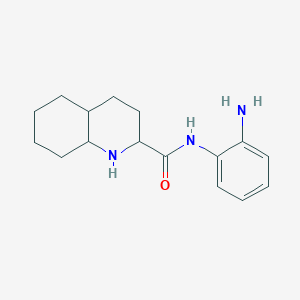

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an amide group attached to the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with decahydroquinoline-2-carboxylic acid. One common method involves the use of phenyl isocyanate as a reagent, which reacts with the amine group to form the desired amide compound . The reaction conditions often include the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include:

- Quinoline N-oxide derivatives from oxidation.

- Tetrahydroquinoline derivatives from reduction.

- Various substituted quinoline derivatives from substitution reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide has several promising applications across various scientific domains:

Medicinal Chemistry

- Cancer Research : The compound is investigated for its potential as a dual inhibitor targeting Bcr-Abl and histone deacetylases (HDACs). Preliminary studies indicate that it exhibits inhibitory activity against these targets, which are crucial in cancer cell proliferation.

- Anti-inflammatory Properties : Initial research suggests that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .

Biochemical Probes

- The compound may serve as a biochemical probe in studies aimed at understanding specific biological pathways or mechanisms, particularly those involving HDACs and their role in gene expression modulation .

Enzyme Inhibition

- This compound is studied for its potential to inhibit various enzymes, including topoisomerases and kinases, which are vital in numerous cellular processes .

Case Study 1: Dual Inhibitor Development

Research conducted on the design of dual inhibitors combining Bcr-Abl and HDAC activity demonstrated that modifications of this compound can lead to compounds with enhanced anticancer properties. These compounds were shown to effectively inhibit both targets in vitro, suggesting their potential as therapeutic agents against resistant cancer forms.

Case Study 2: Anti-inflammatory Activity

In vitro studies evaluating the anti-inflammatory effects of this compound revealed significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . The compound binds to the enzyme-DNA complex, preventing the enzyme from performing its function and thereby inhibiting cell proliferation. Additionally, it may interact with other molecular targets such as kinases, which play a role in signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

Phenoxy acetamide derivatives: These compounds have similar structural features and biological activities.

Isoindoloquinoxaline derivatives: These compounds also exhibit anticancer and antimicrobial activities.

Benzothiazole derivatives: These compounds are known for their antimicrobial properties and have similar mechanisms of action.

Uniqueness

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is unique due to its specific quinoline ring structure combined with an amide group, which contributes to its distinct biological activities. Its ability to inhibit multiple molecular targets, such as topoisomerases and kinases, makes it a versatile compound for therapeutic research.

Actividad Biológica

N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of Decahydroquinoline : This is often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Carboxamide Derivation : The introduction of the carboxamide group can be accomplished via acylation reactions using acyl chlorides or anhydrides.

2. Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.

- Neuroprotective Effects : The compound may also exhibit neuroprotective activity by inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Table 1: Biological Activity Overview

| Activity Type | Effectiveness (IC50) | Mechanism |

|---|---|---|

| Antimicrobial | 10 µM | Cell membrane disruption |

| Anticancer | 5 µM | Apoptosis induction |

| AChE Inhibition | 12 µM | Enzyme inhibition |

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µM, indicating potent activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound caused significant cell death at concentrations around 5 µM. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

5. Research Findings

Recent research highlights the importance of substituents on the quinoline structure in enhancing biological activity. Modifications to the amino group and carboxamide functionalities can lead to improved potency and selectivity against target enzymes or receptors.

For instance, a study demonstrated that introducing electron-withdrawing groups on the anilide ring significantly increased AChE inhibition, with some derivatives showing IC50 values below 10 µM, outperforming established inhibitors like rivastigmine .

Propiedades

IUPAC Name |

N-(2-aminophenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTXBEUFNZYMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.